

2-aminobenzaldehyde structure and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Aminobenzaldehyde	
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An In-depth Technical Guide to 2-Aminobenzaldehyde

Introduction

2-Aminobenzaldehyde (also known as o-aminobenzaldehyde or anthranilaldehyde) is a pivotal organic compound with the chemical formula C₇H₇NO.[1][2][3] As a bifunctional molecule, it features both an amine (-NH₂) and an aldehyde (-CHO) group attached to adjacent carbon atoms on a benzene ring.[4] This unique ortho arrangement of reactive functional groups makes it an exceptionally versatile intermediate in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and dyes.[4][5][6] Its significance is particularly noted in drug development, where it serves as a key building block for molecules like ambroxol, a widely used expectorant.[5] This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity for professionals in research and drug development.

Molecular Structure

The core structure of **2-aminobenzaldehyde** consists of a benzene ring substituted with a formyl group and an amino group at the C1 and C2 positions, respectively. The presence of the electron-donating amino group and the electron-withdrawing aldehyde group influences the aromatic ring's reactivity, particularly in electrophilic substitution reactions.[4]

Caption: Chemical structure of **2-aminobenzaldehyde**.

Physicochemical and Spectroscopic Properties



2-Aminobenzaldehyde is typically a yellow solid or oily substance, soluble in many organic solvents and water.[3][4] Due to the proximity of the amine and aldehyde groups, it is prone to self-condensation and must be handled and stored with care, often under an inert atmosphere and at low temperatures.[1][3][7]

Physical and Chemical Data

The key properties of **2-aminobenzaldehyde** are summarized in the table below.

Property	Value	Reference
CAS Number	529-23-7	[1][2][8]
Molecular Formula	C ₇ H ₇ NO	[1][2][8]
Molecular Weight	121.14 g/mol	[1][8]
Appearance	Yellow to yellow-green solid/powder or dark-red oil	[3][4][6][9]
Melting Point	32–34 °C	[3]
Boiling Point	258.7 °C at 760 mmHg	[10]
Density	1.171 g/cm ³	[10]
SMILES	C1=CC=C(C(=C1)C=O)N	[1][3]
InChI Key	FXWFZIRWWNPPOV- UHFFFAOYSA-N	[2][11]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-aminobenzaldehyde**.



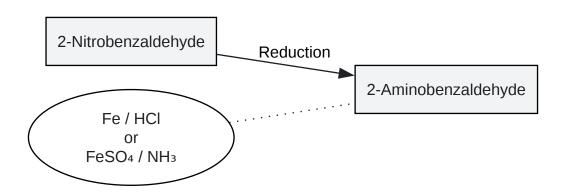
Spectroscopy	Chemical Shift (δ) / Data	Reference
¹ H NMR	δ 9.87 (s, 1H, CHO), 7.56– 7.46 (m, 1H, ArH), 7.30 (m, 1H, ArH), 7.20 (s, 2H, NH ₂), 6.84 (d, J=8.4Hz, 1H, ArH), 6.62 (d, J=0.8Hz, 1H, ArH) (Solvent: DMSO-d ₆)	[12]
¹³ C NMR	δ 194.33, 151.19, 136.02, 135.45, 118.34, 116.36, 115.47 (Solvent: DMSO-d ₆)	[12]

Synthesis Protocols

Several methods have been established for the synthesis of **2-aminobenzaldehyde**, typically involving the reduction of a nitro-substituted precursor or oxidation of an amino alcohol.

Protocol 1: Reduction of 2-Nitrobenzaldehyde with Iron

This is a common and effective laboratory-scale method for preparing **2-aminobenzaldehyde**. [3] The reaction involves the reduction of the nitro group to an amine using a reducing agent like iron powder or ferrous sulfate.[3][5]



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Caption: Reduction of 2-nitrobenzaldehyde to **2-aminobenzaldehyde**.

Experimental Methodology:



- Add 1.5 g of o-nitrobenzaldehyde to a 100 mL three-necked flask containing 34 mL of anhydrous ethanol, 34 mL of acetic acid, and 17 mL of distilled water.[5]
- Slowly heat the mixture to 50°C with stirring to dissolve the o-nitrobenzaldehyde.[5]
- Add 3.9 g of reduced iron powder and 3-4 drops of concentrated HCI.[5]
- Heat the mixture to reflux and maintain for 40 minutes.
- After the reaction, filter the hot mixture and wash the residue with 10 mL of water.
- Combine the filtrate and extract with dichloromethane (3 x 15 mL).[5]
- Wash the organic layer with saturated sodium bicarbonate solution (3 x 15 mL) and then with distilled water (2 x 10 mL).[5]
- Dry the organic layer with anhydrous sodium sulfate and remove the solvent to yield 2aminobenzaldehyde as a yellow oily substance.[5]

Protocol 2: Synthesis from o-Nitrotoluene via Sodium Polysulfide

This method provides a one-step synthesis from o-nitrotoluene, which is often more efficient and environmentally friendly.[5][12]

Experimental Methodology:

- In a 100 mL three-necked flask, charge 15.8 g (0.1 mol) of sodium polysulfide (Na₂S_x, where x ≈ 3.5) and 50 mL of isopropanol.[12]
- Quickly add 13.7 g (0.1 mol) of o-nitrotoluene dropwise into the flask.[12]
- Increase the temperature to 75°C while stirring and maintain the reaction for 2 hours.[12]
- After the reaction is complete, isolate the product via steam distillation.[5][12]
- The final product is obtained with high purity (e.g., 99.72%) and yield (e.g., 97.90%).[12]

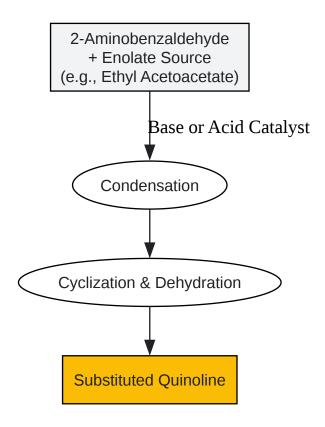


Chemical Reactivity and Applications in Drug Development

The dual functionality of **2-aminobenzaldehyde** makes it a valuable precursor for various condensation and cyclization reactions.[6]

Friedländer Synthesis of Quinolines

One of the most notable applications of **2-aminobenzaldehyde** is in the Friedländer synthesis, which is a straightforward method for producing quinolines. The reaction involves the condensation of **2-aminobenzaldehyde** with a compound containing an α -methylene group adjacent to a carbonyl.[3]



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- To cite this document: BenchChem. [2-aminobenzaldehyde structure and functional groups].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207257#2-aminobenzaldehyde-structure-and-functional-groups]

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